molecular formula C8H6IN3O2 B1430191 Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate CAS No. 1221288-25-0

Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Cat. No.: B1430191
CAS No.: 1221288-25-0
M. Wt: 303.06 g/mol
InChI Key: DQPCXBYZCBMZDP-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of an iodine atom at the 3rd position and a methyl ester group at the 5th position of the pyrazolo[3,4-B]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Biochemical Analysis

Biochemical Properties

Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound’s interaction with TRKs can lead to the inhibition of these kinases, thereby affecting downstream signaling pathways and cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of certain cancer cell lines, such as the Km-12 cell line, by targeting TRKs . This inhibition can lead to reduced cell growth and increased apoptosis, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of TRKs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts key signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark place at 2-8°C . Its degradation over time can lead to reduced efficacy and altered biological activity . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit TRK activity and reduce tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and therapeutic efficacy, making it essential to study these processes in detail .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and improve its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate typically involves the iodination of a pyrazolo[3,4-B]pyridine precursor. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine, which is iodized using N-iodosuccinimide (NIS) to obtain the intermediate 3-iodo-1H-pyrazolo[3,4-B]pyridine . The intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain targets .

Properties

IUPAC Name

methyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)4-2-5-6(9)11-12-7(5)10-3-4/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPCXBYZCBMZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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